

# physical and chemical properties of 2-Chloro-5-nitropyrimidine

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## Compound of Interest

Compound Name: 2-Chloro-5-nitropyrimidine

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## 2-Chloro-5-nitropyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **2-Chloro-5-nitropyrimidine**. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for key data and methodologies.

## Core Physical and Chemical Properties

**2-Chloro-5-nitropyrimidine** is a solid, crystalline compound at room temperature. Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

Property	Value	References
Molecular Formula	C <sub>4</sub> H <sub>2</sub> CIN <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	159.53 g/mol	<a href="#">[1]</a>
Appearance	Solid	
Melting Point	105-110 °C	
Boiling Point	345.4±15.0 °C (Predicted)	
IUPAC Name	2-chloro-5-nitropyrimidine	<a href="#">[1]</a>
CAS Number	10320-42-0	<a href="#">[1]</a>

## Chemical Reactivity and Stability

**2-Chloro-5-nitropyrimidine** is a reactive compound, primarily utilized as an intermediate in organic synthesis. Its reactivity is largely dictated by the electron-withdrawing nature of the pyrimidine ring and the nitro group, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This makes it a valuable precursor for the synthesis of a variety of substituted pyrimidine derivatives.

The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents. It is important to handle **2-Chloro-5-nitropyrimidine** with care, as it is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[\[1\]](#)

## Experimental Protocols

### Synthesis: Chlorination of 2-hydroxy-5-nitropyrimidine

A common method for the synthesis of **2-Chloro-5-nitropyrimidine** involves the chlorination of 2-hydroxy-5-nitropyridine. The following protocol is a representative example:

Materials:

- 2-hydroxy-5-nitropyridine

- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Phosphorus pentachloride ( $\text{PCl}_5$ )
- 1,2-dichloroethane
- Ice water
- Sodium hydroxide ( $\text{NaOH}$ ) aqueous solution (40 wt%)
- Saturated brine solution
- Anhydrous sodium sulfate
- Dichloromethane

Procedure:

- To a 500 ml four-neck flask equipped with a thermometer, stirrer, and reflux condenser, add 100 g of 1,2-dichloroethane, 25.0 g (0.12 mol) of phosphorus pentachloride, and 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine.[2]
- Stir the mixture and heat to 80-85 °C for 6 hours.[2]
- After the reaction is complete, recover the 1,2-dichloroethane by distillation under reduced pressure.[2]
- Cool the reaction solution to 25 °C and slowly pour it into 150 g of ice water with sufficient stirring.[2]
- Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.[2]
- Separate the layers and extract the aqueous layer three times with 20 g of 1,2-dichloroethane each time.[2]
- Combine the organic phases and wash with 20 g of saturated brine.[2]
- Dry the organic phase with 2.0 g of anhydrous sodium sulfate.[2]

- Recover the 1,2-dichloroethane by distillation and dry the resulting product to obtain 2-chloro-5-nitropyridine.[2]

## Purification

The crude product from the synthesis can be purified by recrystallization. A suitable solvent for recrystallization is isopentane, which yields white crystals of 2-chloropyrimidine.

## Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Spectra can be recorded on a 300 MHz or 400 MHz spectrometer. Chemical shifts are reported in ppm relative to a standard like tetramethylsilane (TMS). The solvent should be specified (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ).
- $^{13}\text{C}$  NMR: Spectra are typically recorded with proton decoupling.

Infrared (IR) Spectroscopy:

- IR spectra can be obtained using techniques such as KBr pellets or as a mull. The spectrum will show characteristic peaks for the C-Cl, C=N, C=C, and  $\text{NO}_2$  functional groups.

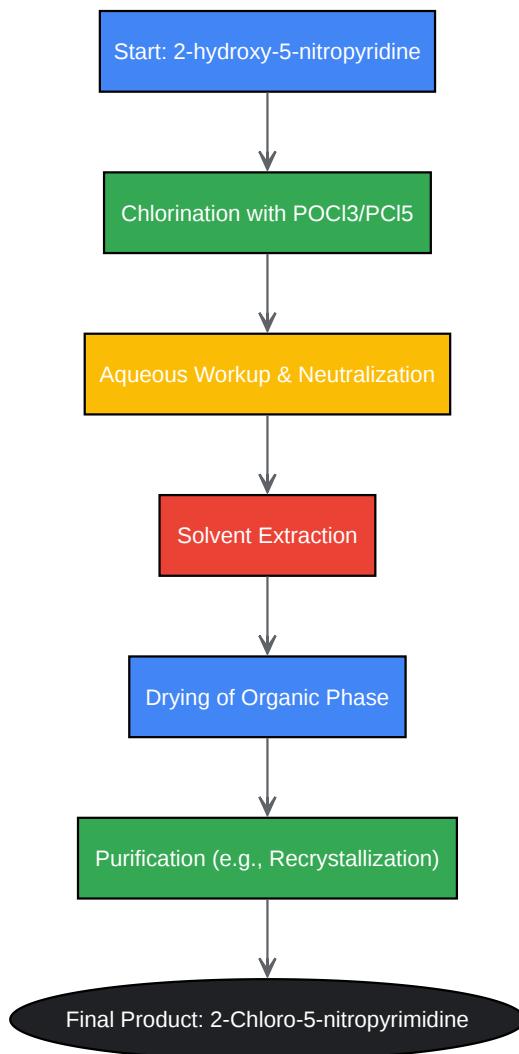
Mass Spectrometry (MS):

- Mass spectra can be acquired using techniques like electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak and fragmentation pattern provide information about the compound's structure.

## Reaction Mechanisms and Pathways

As a key reactive intermediate, **2-Chloro-5-nitropyrimidine** is frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for this reaction is depicted below. The electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution of the chloro group by a nucleophile.

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction of **2-Chloro-5-nitropyrimidine**.



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Caption: Experimental workflow for the synthesis of **2-Chloro-5-nitropyrimidine**.

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## References

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